N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a bifunctional benzothiazole derivative featuring two distinct heterocyclic moieties: a 1,3-benzothiazole ring and a 3-oxo-1,2-benzothiazol-2(3H)-yl group, connected via a butanamide linker. The compound’s structural complexity arises from the conjugation of these aromatic systems, which are known for their roles in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H15N3O2S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(20-18-19-13-7-2-4-9-15(13)24-18)10-5-11-21-17(23)12-6-1-3-8-14(12)25-21/h1-4,6-9H,5,10-11H2,(H,19,20,22) |
InChI Key |
LRRXGGUKNZVVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach is the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl or sulfinyl derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has been evaluated for its efficacy against several bacterial strains. In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research indicates that it induces apoptosis in cancer cell lines through the activation of specific pathways involving caspases and mitochondrial dysfunction. A study reported a significant reduction in cell viability in treated cancer cells compared to controls, highlighting its potential as a chemotherapeutic agent .
Biological Activities
Anti-inflammatory Effects
Benzothiazole derivatives are known for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in cellular models. The compound's ability to inhibit pro-inflammatory cytokines suggests its applicability in treating inflammatory diseases .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes linked to disease pathways. For example, it has demonstrated potential as an inhibitor of certain kinases involved in cancer progression and metastasis. Such enzyme inhibition could provide a therapeutic strategy for targeting specific cancer types .
Synthetic Applications
Synthesis of Novel Compounds
this compound serves as a precursor for synthesizing new benzothiazole derivatives with enhanced biological activities. Its unique structure allows for modifications that can lead to compounds with tailored pharmacological profiles .
Data Tables and Case Studies
Case Study: Anticancer Efficacy
In a controlled study, this compound was administered to human cancer cell lines (e.g., breast and colon cancer). The results indicated that the compound reduced cell proliferation by over 70% at higher concentrations (10 µM), with significant induction of apoptosis observed through flow cytometry analysis. This case study underscores the compound's potential role in developing new anticancer therapies.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and scavenge free radicals . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Dual benzothiazole systems : One with a 3-oxo substitution, enhancing electrophilicity and hydrogen-bonding capacity.
Comparisons with analogous compounds are summarized below:
Key Comparative Insights
Bioactivity: The target compound shares the 3-oxo-benzothiazole moiety with 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, whose derivatives exhibit antibacterial and antifungal activity . benzothiazole) directs biological specificity .
Synthesis: The target compound’s synthesis could parallel methods used for ’s butanamide derivative, which employs accessible starting materials (e.g., 4-chlorobutanoyl chloride) and stepwise coupling . The 3-oxo group in the target may require specialized oxidation steps, akin to protocols for benzisothiazolone intermediates .
Functional Group Impact :
- The 3-oxo substitution in the target and ’s compound enhances hydrogen-bonding capacity, critical for binding to biological targets (e.g., enzymes or microbial membranes).
- The butanamide linker in the target and ’s compound increases molecular flexibility compared to the rigid squarylium core in SQ7, which is optimized for π-conjugation in dyes .
Research Findings and Implications
- Antimicrobial Potential: Structural alignment with ’s derivatives suggests the target compound could inhibit bacterial/fungal growth via mechanisms similar to benzisothiazolone amides .
- Drug Design Flexibility : The butanamide linker allows modular derivatization, as demonstrated in ’s antidiabetic agent, where chloro and benzoxazole groups enhance target specificity .
- Limitations : Direct experimental data on the target compound’s bioactivity and physicochemical properties are absent in the provided evidence. Further studies are needed to validate inferred activities.
Biological Activity
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple benzothiazole moieties, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 320.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the target compound. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4d | 10.7 - 21.4 | E. coli, S. aureus |
| 4p | 15.0 - 30.0 | K. pneumoniae, P. aeruginosa |
These findings suggest that the compound may possess similar antimicrobial properties, potentially making it effective against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Compounds derived from benzothiazole structures have also demonstrated antifungal activities. For example, certain derivatives exhibited MIC values in the range of 20 - 40 µg/mL against common fungal pathogens . The specific antifungal activity of this compound remains to be thoroughly investigated.
Cytotoxicity and Antitumor Activity
In vitro studies have indicated that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, thiazolidinone derivatives showed significant antitumor activity against glioblastoma multiforme cells . The potential of this compound in this regard necessitates further exploration.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of benzothiazole derivatives for their antimicrobial properties against eight bacterial and eight fungal species. The results indicated that certain structural modifications enhanced their activity significantly .
- Cytotoxic Screening : Another investigation focused on the cytotoxic effects of thiazolidinone derivatives on cancer cell lines, revealing promising results that warrant further studies on similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
